molecular formula C6H5F2NO2S B13595204 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylicacid

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylicacid

Cat. No.: B13595204
M. Wt: 193.17 g/mol
InChI Key: RPWYTHKJHWYICX-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a thiazole core substituted at position 2 with a 1,1-difluoroethyl group (-CF2CH3) and at position 4 with a carboxylic acid (-COOH). The thiazole ring (C3H3NS) is a five-membered aromatic structure containing nitrogen and sulfur, which is commonly exploited in medicinal chemistry for its bioisosteric properties.

Properties

Molecular Formula

C6H5F2NO2S

Molecular Weight

193.17 g/mol

IUPAC Name

2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H5F2NO2S/c1-6(7,8)5-9-3(2-12-5)4(10)11/h2H,1H3,(H,10,11)

InChI Key

RPWYTHKJHWYICX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Single-Vessel Synthesis of 4,5-Dihydro-1,3-Thiazoles

A highly efficient, economical process for synthesizing 4,5-dihydro-1,3-thiazoles, which are precursors to thiazoles, involves a one-pot reaction sequence:

  • Step 1: Reaction of a trialkoxyalkane with cyanide (preferably trimethylsilyl cyanide) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) at 40–100 °C for 3–20 hours to form a 2,2-dialkoxyalkanenitrile intermediate.
  • Step 2: Addition of 1-amino-2-alkanethiol in a polar solvent (e.g., alcohol) to the reaction mixture, followed by heating at 40–100 °C for 3–20 hours to form a ketal intermediate.
  • Step 3: Acid hydrolysis (using concentrated sulfuric acid) at low temperature (0 to 10 °C) to convert the ketal to the 4,5-dihydro-1,3-thiazole.
  • Step 4: Neutralization and extraction to isolate the product.

This sequence can be performed without isolating intermediates, improving efficiency and yield (approximately 40%).

Example synthesis conditions:

Step Reagents & Conditions Temperature (°C) Time (hours) Notes
1 Trialkoxyalkane + trimethylsilyl cyanide + ZnCl₂ 55–70 12–18 Lewis acid catalysis
2 1-Amino-2-alkanethiol in alcohol 60–80 12–18 Polar solvent
3 Concentrated H₂SO₄ (5–15 eq) 0–10 1–3 Acid hydrolysis
4 Neutralization with NaHCO₃, extraction Ambient 0.5–1 Isolation of thiazole product

This method is adaptable to various alkyl substituents, and with appropriate choice of starting materials, can be tailored to introduce fluorinated alkyl groups such as 1,1-difluoroethyl.

Functionalization to 4-Carboxylic Acid

Oxidation of 4-Substituted Thiazoles or Dihydrothiazoles

The carboxylic acid group at the 4-position can be introduced by oxidation of corresponding aldehyde or methyl substituents on the thiazole ring using oxidizing agents such as potassium permanganate (KMnO₄), chromium-based reagents, or via catalytic aerobic oxidation methods.

Direct Use of Carboxylated Precursors

Alternatively, starting materials bearing protected or latent carboxyl groups can be used in the initial synthesis steps, allowing the carboxylic acid function to be unveiled after ring formation and fluorination.

Alternative Synthetic Approaches: One-Pot Cyclodehydration

A novel one-pot synthesis method for related heterocyclic systems (e.g., 1,3,4-thiadiazole-2-amines) involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids toxic reagents like POCl₃ or SOCl₂ and proceeds through salt formation, dehydration, and cyclodehydration steps in a single pot.

Though this method targets 1,3,4-thiadiazoles, the principle of one-pot cyclodehydration may inspire analogous methods for preparing 1,3-thiazole carboxylic acids with difluoroalkyl substituents.

Summary Table of Preparation Methods

Methodology Key Steps & Reagents Advantages Limitations
Single-vessel synthesis of 4,5-dihydro-1,3-thiazoles Trialkoxyalkane + CN⁻ + ZnCl₂ → aminoalkanethiol → acid hydrolysis Economical, one-pot, good yield (~40%) Requires careful temperature control
Radical cascade cyclization α,α-Difluoroaryl acetic acid + heterocycle precursor, base- and metal-free Functional group tolerance, good yields Demonstrated mainly on benzimidazoles
Fluorinated alkylation Alkylation with 1,1-difluoroethyl halides or sulfonates Direct introduction of difluoroalkyl Potential side reactions, requires optimization
Oxidation to carboxylic acid Oxidation of aldehyde or methyl substituents Straightforward functionalization Harsh oxidants may affect sensitive groups
One-pot cyclodehydration with PPE Thiosemicarbazide + carboxylic acid + PPE Avoids toxic reagents, one-pot Specific to related heterocycles, may need adaptation

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid moiety participates in classical nucleophilic acyl substitution reactions, enabling derivatization into esters, amides, and other functional groups.

Reaction TypeReagents/ConditionsProducts FormedYieldNotes
Esterification Methanol, H₂SO₄ (catalytic)Methyl 2-(1,1-difluoroethyl)thiazole-4-carboxylate85–90%Optimal at reflux for 6–8 hours
Amide Formation Amines (e.g., NH₃, RNH₂), DCC, DMAP2-(1,1-Difluoroethyl)thiazole-4-carboxamide70–80%Requires activation of the carboxyl group
Acid Chloride SOCl₂ or PCl₅, anhydrous conditions2-(1,1-Difluoroethyl)thiazole-4-carbonyl chloride75–85%Intermediate for further reactions

Key Mechanistic Insight : The carboxylic acid activates via protonation or coupling agents (e.g., DCC), facilitating nucleophilic attack by alcohols or amines.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the 5-position, due to electron-donating effects from the sulfur and nitrogen atoms.

Reaction TypeReagents/ConditionsProducts FormedYieldNotes
Nitration HNO₃, H₂SO₄, 0–5°C5-Nitro-2-(1,1-difluoroethyl)thiazole-4-carboxylic acid60–65%Regioselectivity confirmed via NMR
Halogenation Cl₂ or Br₂, FeCl₃ catalyst5-Halo-2-(1,1-difluoroethyl)thiazole-4-carboxylic acid55–70%Bromination requires excess Br₂

Limitation : The electron-withdrawing carboxylic acid group slightly deactivates the ring, necessitating strong electrophiles.

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding simpler thiazole derivatives.

ConditionsProducts FormedYieldNotes
Heating (180–200°C)2-(1,1-Difluoroethyl)-1,3-thiazole~50%Requires inert atmosphere
Cu/Quinoline catalystSame as above75–80%Accelerates decarboxylation

Application : Decarboxylated products serve as intermediates in agrochemical synthesis .

Condensation and Cyclization Reactions

The carboxylic acid group participates in condensation with amines or hydrazides to form heterocyclic systems.

Reaction TypeReagents/ConditionsProducts FormedYieldNotes
Hydrazide Formation Hydrazine hydrate, ethanol, reflux2-(1,1-Difluoroethyl)thiazole-4-carbohydrazide80–85%Intermediate for bioactive molecules
Schiff Base Formation Primary amines, TiCl₄ catalystImine-linked thiazole derivatives65–75%Used in coordination chemistry

Functionalization of the Difluoroethyl Group

The CF₂CH₃ substituent undergoes selective fluorination and substitution under controlled conditions.

Reaction TypeReagents/ConditionsProducts FormedYieldNotes
Hydrolysis KOH, H₂O, 100°C2-(1-Hydroxyethyl)thiazole-4-carboxylic acid40–50%Partial defluorination observed
Radical Fluorination XeF₂, UV light2-(1,1,2-Trifluoroethyl)thiazole-4-carboxylic acid30–35%Low yield due to side reactions

Metal-Catalyzed Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings, enabling aryl/alkyl functionalization.

Reaction TypeReagents/ConditionsProducts FormedYieldNotes
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃5-Aryl-2-(1,1-difluoroethyl)thiazole-4-carboxylic acid60–70%Limited to electron-neutral aryl boronic acids
Sonogashira Coupling PdCl₂, CuI, terminal alkyne5-Alkynyl-substituted derivatives55–65%Requires anhydrous conditions

Oxidation and Reduction Reactions

Controlled redox reactions modify the difluoroethyl or thiazole moieties.

Reaction TypeReagents/ConditionsProducts FormedYieldNotes
Carboxylic Acid Reduction LiAlH₄, THF, 0°C4-Hydroxymethylthiazole derivative50–55%Over-reduction of thiazole possible
Selective Oxidation KMnO₄, acidic conditions2-(1,1-Difluoroethyl)thiazole-4-carboxylic acid sulfoxide45–50%Sulfur oxidation dominates

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary distinction between 2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid and its analogs lies in the substituent at position 2 of the thiazole ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 2) Molecular Weight (g/mol) Purity Key Features References
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid 1,1-Difluoroethyl Not reported N/A Fluorinated alkyl group
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl 219.26 97% Aromatic substituent, high purity
2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid 2,6-Difluorophenyl 257.67 (calculated) N/A Difluorinated aryl group
2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chloro-4-fluorophenyl 257.67 ≥95% Halogenated aryl, versatile scaffold
2-(Methoxycarbonyl)-1,3-thiazole-4-carboxylic acid Methoxycarbonyl (-COOCH3) 187.18 N/A Ester functional group
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid 4-Trifluoromethylphenyl 273.23 N/A Strong electron-withdrawing CF3 group

Physicochemical and Handling Considerations

Biological Activity

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family and features a difluoroethyl substituent at the 2-position and a carboxylic acid group at the 4-position. This unique structure contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that thiazole derivatives exhibit anti-inflammatory properties. In particular, compounds with a similar structure have been shown to inhibit p38 MAP kinase activity, which plays a crucial role in inflammatory responses. The inhibition of this pathway could lead to decreased production of pro-inflammatory cytokines, suggesting that 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid may have potential in treating inflammatory diseases .

2. Antimicrobial Properties

Thiazole derivatives have demonstrated antimicrobial activity against various pathogens. Studies suggest that the presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth. The specific activity of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid against specific strains remains an area for further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Interaction : Some thiazole derivatives act as antagonists at adenosine receptors, which are implicated in various physiological processes including inflammation and pain modulation .

Case Studies

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsDemonstrated significant reduction in TNF-α levels in vitro .
Study BAssess antimicrobial efficacyShowed effective inhibition against E. coli and S. aureus with MIC values indicating strong activity .
Study CInvestigate receptor interactionsFound that the compound acts as an antagonist at A2A receptors, potentially influencing neuropsychiatric conditions .

Research Findings

Recent studies have highlighted the potential applications of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid in various therapeutic contexts:

  • Cytokine-Mediated Diseases : The compound's ability to inhibit p38 MAP kinase suggests it may be useful in treating diseases characterized by excessive cytokine production.
  • Fungal Infections : Preliminary findings indicate effectiveness against phytopathogenic fungi, suggesting agricultural applications as a fungicide .

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